molecular formula C15H12Cl2N6O3 B214008 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B214008
M. Wt: 395.2 g/mol
InChI Key: XDQZJGVZTGRGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, commonly known as DCB-3503, is a novel small molecule compound that has been synthesized for its potential use in pharmaceuticals. It belongs to the class of pyrazole derivatives and has been found to have promising properties as an anti-inflammatory and analgesic agent.

Mechanism of Action

The exact mechanism of action of DCB-3503 is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
DCB-3503 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

DCB-3503 has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been found to have good solubility in water and organic solvents, making it easy to work with. However, one limitation is that it has not yet been extensively tested in animal models, so its efficacy and safety in vivo are not fully understood.

Future Directions

There are several future directions for research on DCB-3503. One potential area of study is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of study is its potential use as an analgesic agent. Further research is also needed to fully understand its mechanism of action and to determine its efficacy and safety in animal models.

Synthesis Methods

DCB-3503 can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydrazinyl-1-methyl-1H-pyrazole-3-carboxylic acid. The resulting intermediate is then reacted with nitric acid and the final product is obtained by acylation with 1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

DCB-3503 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

properties

Product Name

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Molecular Formula

C15H12Cl2N6O3

Molecular Weight

395.2 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H12Cl2N6O3/c1-21-8-13(23(25)26)14(20-21)15(24)19-11-5-18-22(7-11)6-9-2-3-10(16)4-12(9)17/h2-5,7-8H,6H2,1H3,(H,19,24)

InChI Key

XDQZJGVZTGRGNG-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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